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Ammonium 1-carboxylatoethyl stearate
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Overview
Description
. It is a derivative of stearic acid and is commonly used in various industrial and scientific applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium 1-carboxylatoethyl stearate typically involves the esterification of stearic acid with 2-hydroxypropanoic acid, followed by the neutralization of the resulting ester with ammonium hydroxide . The reaction conditions generally include:
Esterification: Stearic acid is reacted with 2-hydroxypropanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid at elevated temperatures (around 100-150°C).
Neutralization: The ester is then neutralized with ammonium hydroxide to form the ammonium salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Material Preparation: Purification of stearic acid and 2-hydroxypropanoic acid.
Reaction: Conducting the esterification and neutralization reactions in large-scale reactors.
Purification: The product is purified through crystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Ammonium 1-carboxylatoethyl stearate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the ammonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) or amines (NH3) can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Stearic acid and 2-hydroxypropanoic acid derivatives.
Reduction: Stearyl alcohol and propanol derivatives.
Substitution: Various substituted stearates and propanoates.
Scientific Research Applications
Ammonium 1-carboxylatoethyl stearate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the preparation of lipid-based drug delivery systems and as a stabilizer for biological samples.
Medicine: Investigated for its potential use in pharmaceutical formulations and as a component in topical creams and ointments.
Mechanism of Action
The mechanism of action of ammonium 1-carboxylatoethyl stearate involves its ability to interact with lipid membranes and proteins. It can form micelles and vesicles, which can encapsulate and transport hydrophobic molecules. The compound’s molecular targets include cell membranes and various enzymes, where it can modulate their activity and stability .
Comparison with Similar Compounds
Similar Compounds
Ammonium stearate: A simpler ammonium salt of stearic acid, used primarily as a surfactant.
Sodium stearate: A sodium salt of stearic acid, commonly used in soap production.
Potassium stearate: A potassium salt of stearic acid, used in cosmetics and personal care products.
Uniqueness
Ammonium 1-carboxylatoethyl stearate is unique due to its dual functional groups (carboxylate and ammonium), which provide enhanced emulsifying and stabilizing properties compared to simpler stearate salts. This makes it particularly valuable in applications requiring both hydrophilic and hydrophobic interactions .
Biological Activity
Ammonium 1-carboxylatoethyl stearate, a compound derived from stearic acid, has garnered attention for its biological activity, particularly in antimicrobial and surfactant applications. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its amphiphilic nature, possessing both hydrophilic (ammonium and carboxylate groups) and hydrophobic (stearate chain) characteristics. This structure enables it to function effectively as a surfactant, influencing its biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. The compound's effectiveness against various microorganisms can be attributed to its ability to disrupt microbial cell membranes.
- Mechanism of Action : The cationic nature of ammonium compounds allows them to interact with negatively charged components of microbial membranes, leading to cell lysis and death. Studies have shown that compounds with similar structures can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus .
Biodegradation and Environmental Impact
Despite its antimicrobial efficacy, the biodegradability of this compound has been a point of concern. The compound's resistance to degradation can lead to accumulation in the environment, potentially disrupting ecological systems.
- Biodegradation Studies : A study highlighted that after two weeks, the biodegradation value of ammonium compounds was notably low due to their antimicrobial activity, which may hinder microbial communities responsible for degradation .
Case Studies
- Surfactant Applications : In a study focused on surfactants, this compound demonstrated superior foaming ability compared to other surfactants. Its critical micelle concentration (CMC) was evaluated alongside other compounds, revealing its potential in industrial applications where foam stability is crucial .
- Antimicrobial Efficacy in Food Preservation : Another case study examined the use of ammonium compounds in food preservation. The compound was found to significantly inhibit the production of biogenic amines during fish fermentation processes, showcasing its utility in enhancing food safety .
Research Findings
The following table summarizes key findings from various studies on this compound:
Properties
CAS No. |
74173-78-7 |
---|---|
Molecular Formula |
C21H43NO4 |
Molecular Weight |
373.6 g/mol |
IUPAC Name |
azanium;2-octadecanoyloxypropanoate |
InChI |
InChI=1S/C21H40O4.H3N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22)25-19(2)21(23)24;/h19H,3-18H2,1-2H3,(H,23,24);1H3 |
InChI Key |
MHGUZECDIRJQKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)[O-].[NH4+] |
Origin of Product |
United States |
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